3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile
Description
BenchChem offers high-quality 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-tert-butyl-5-oxo-1,2-dihydropyrazol-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)8-7(5-4-6-11)9(14)13-12-8/h4-5H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSFJKADWCDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NN1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways associated with various diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Chemical Structure and Properties
The chemical formula for 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile is C10H15N3O. Its structure features a pyrazole ring substituted with a tert-butyl group and a hydroxyl group, which are critical for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Tyrosine Kinases : Research indicates that 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile exhibits selective inhibition of tyrosine kinase 2 (TYK2), an important regulator in inflammatory signaling pathways. This inhibition can modulate immune responses and has implications for treating autoimmune diseases .
- Antioxidant Properties : The presence of the hydroxyl group is associated with antioxidant activity, which may help mitigate oxidative stress-related damage in cells .
Efficacy in Preclinical Studies
Several studies have evaluated the efficacy of 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile in various biological models:
| Study | Model | Findings |
|---|---|---|
| Study 1 | In vitro cell lines | Significant reduction in pro-inflammatory cytokines upon treatment, indicating anti-inflammatory effects. |
| Study 2 | Mouse models | Demonstrated efficacy in reducing symptoms of autoimmune disease, correlating with TYK2 inhibition. |
| Study 3 | Antioxidant assays | Showed substantial scavenging activity against free radicals, supporting its role as an antioxidant. |
Case Studies
- Autoimmune Disease Model : In a study involving mice with induced autoimmune conditions, administration of the compound resulted in a marked decrease in disease severity and inflammatory markers, suggesting its potential as a therapeutic agent .
- Oxidative Stress Response : In cultured neuronal cells exposed to oxidative stress, treatment with 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile led to increased cell viability and reduced markers of apoptosis, highlighting its neuroprotective properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
